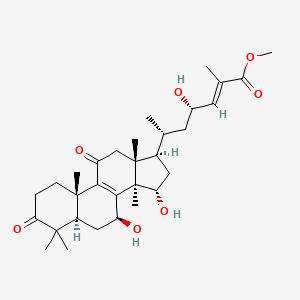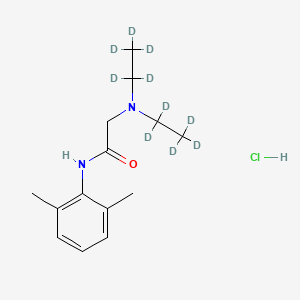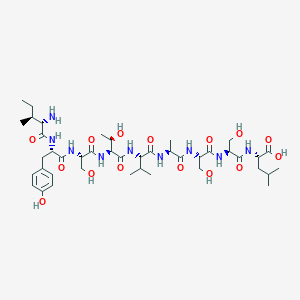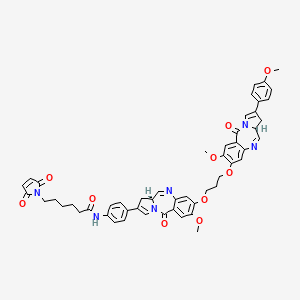
Ganoderterpene A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has garnered significant attention due to its potent anti-inflammatory and neuroprotective properties . It is part of a broader class of bioactive compounds found in Ganoderma species, which have been used in traditional medicine for centuries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ganoderterpene A involves several steps, starting from simpler triterpenoid precursors. The key steps typically include cyclization, oxidation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often relies on the cultivation of Ganoderma lucidum under controlled conditions. The mushrooms are harvested, dried, and subjected to extraction processes using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderterpene A undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces carbonyl groups back to hydroxyl groups.
Substitution: Replaces functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Ganoderterpene A has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
Ganoderterpene A exerts its effects primarily through the inhibition of the MAPK and TLR-4/NF-κB signaling pathways. By suppressing these pathways, it reduces the production of pro-inflammatory cytokines and prevents apoptosis in neuronal cells. This dual action makes it a promising candidate for treating neuroinflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Ganoderic Acid A: Another triterpenoid from Ganoderma lucidum with similar anti-inflammatory properties.
Lucidenic Acid: Known for its anti-cancer and hepatoprotective effects.
Inonophenol A-C: Phenolic compounds from Inonotus hispidus with neuroprotective activities.
Uniqueness: Ganoderterpene A stands out due to its specific inhibition of both MAPK and TLR-4/NF-κB pathways, providing a broader range of anti-inflammatory and neuroprotective effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C31H46O7 |
|---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
methyl (E,4S,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoate |
InChI |
InChI=1S/C31H46O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h12,16,18-20,22,24,32-33,36H,9-11,13-15H2,1-8H3/b17-12+/t16-,18+,19-,20+,22+,24+,29+,30-,31+/m1/s1 |
InChI-Schlüssel |
JAIKYJIBDHQRJO-HHNUDIMESA-N |
Isomerische SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)OC)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
Kanonische SMILES |
CC(CC(C=C(C)C(=O)OC)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)



![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)


![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
